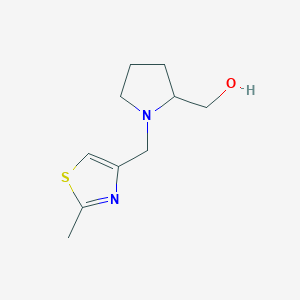

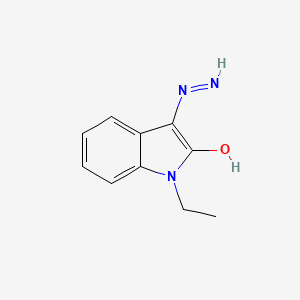

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of MTMMPM has been reported in literature through a variety of methods, including reduction of a corresponding aldehyde, reductive amination, and coupling reactions. The product has been characterized and confirmed through various analytical techniques including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy.Molecular Structure Analysis

The molecular structure of(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The non-planarity of the ring—a phenomenon called “pseudorotation”—allows for increased three-dimensional (3D) coverage . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

科学的研究の応用

Corrosion Inhibition

One application of compounds related to (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is in the field of corrosion inhibition. A study demonstrated that triazole derivatives, which are structurally related, can effectively inhibit the corrosion of mild steel in acidic environments. These inhibitors work by adsorbing on the steel surface, utilizing the lone pair electrons of nitrogen atoms, which suggests a similar potential for the compound (Corrosion Science, 2017).

Synthesis of Optically Active Compounds

The compound is also relevant in the synthesis of optically active compounds. A related study described the synthesis of α-disubstituted pyrrolidine-2-methanols from L-proline, indicating the potential use of similar compounds in asymmetric syntheses, leading to optically active triazolyl alcohols (Synthesis, 2004).

Catalytic Hydrogenation

In another study, the catalytic hydrogenation of derivatives closely related to this compound was explored. The hydrogenation of certain oxazine derivatives in methanol produced pyrrolidine derivatives, suggesting potential applications in catalysis and organic synthesis (European Journal of Organic Chemistry, 2008).

Methanol Dehydrogenase Activity

A study on methanol dehydrogenase (MDH), an enzyme that catalyzes the oxidation of methanol in bacteria, demonstrated the importance of pyrroloquinoline quinone (PQQ) as its catalytic center. This implies potential research applications in studying methanol metabolism in bacteria, with possible relevance to compounds like this compound (Applied Microbiology and Biotechnology, 2014).

Synthesis of Agrochemicals or Medicinal Compounds

Compounds related to this compound have been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the preparation of agrochemicals or medicinal compounds. This indicates its potential use in the pharmaceutical and agricultural industries (Tetrahedron, 2003).

特性

IUPAC Name |

[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-2-3-10(12)6-13/h7,10,13H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECVMWMUENXEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCCC2CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2595624.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2595628.png)

![Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B2595633.png)

![N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2595634.png)

![N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B2595636.png)

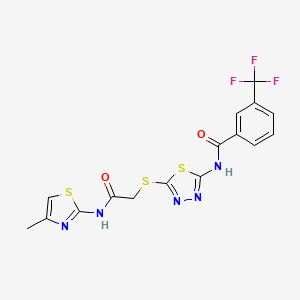

![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2595642.png)

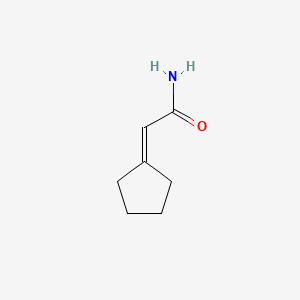

![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)